molecular formula C47H51NO15 B563800 6α-Hydroxy Paclitaxel-d5 CAS No. 1315376-90-9

6α-Hydroxy Paclitaxel-d5

Cat. No. B563800
M. Wt: 874.948
InChI Key: NDCWHEDPSFRTDA-NZSUPHSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6α-Hydroxy Paclitaxel-d5 is the deuterium labeled 6α-Hydroxy paclitaxel. It is a primary metabolite of Paclitaxel and retains a time-dependent effect on organic anion–transporting polypeptides 1B1/SLCO1B1 (OATP1B1) with similar inhibition potency to Paclitaxel .


Synthesis Analysis

A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma has been developed . This method is applicable to all paclitaxel dosages used in clinical routine and is based on quick protein precipitation .


Molecular Structure Analysis

The molecular structure of 6α-Hydroxy Paclitaxel-d5 can be found in various databases such as PubChem . The molecular formula is C47H51NO15 .


Chemical Reactions Analysis

A column-switching liquid chromatography/electrospray ionization tandem mass spectrometry method has been developed to determine paclitaxel and its metabolites, 6α-hydroxypaclitaxel and p-3′-hydroxypaclitaxel, in human plasma .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6α-Hydroxy Paclitaxel-d5 can be found in various databases. For instance, it is a crystalline solid with a formula weight of 869.9. It is soluble in DMSO and Methanol .

Scientific Research Applications

  • Clinical Pharmacokinetics and Therapeutic Drug Monitoring : 6α-Hydroxy-paclitaxel, a main metabolite of paclitaxel, plays a significant role in clinical pharmacokinetics. A study developed a method for determining paclitaxel and 6α-hydroxy-paclitaxel in human plasma, crucial for therapeutic drug monitoring in cancer patients (Posocco et al., 2018).

  • Metabolism and Interaction with Antioxidants : Research on the metabolism of paclitaxel in liver microsomes showed that 6α-hydroxypaclitaxel is the main metabolite formed by CYP2C8 in humans. The study also explored how phenolic antioxidants can influence this metabolism, potentially impacting the drug's efficacy (Vaclavikova et al., 2003).

  • Combination Therapy and Drug Interaction Studies : In a study investigating the interaction between paclitaxel and traditional Japanese Kampo medicine, it was found that certain components can affect the metabolism of paclitaxel, including 6α-hydroxypaclitaxel, thus impacting the efficacy of combination therapies (Nakayama et al., 2021).

  • Enzymatic Studies and High-Performance Liquid Chromatography Analysis : A method was developed to analyze the 6α-hydroxylation of paclitaxel catalyzed by CYP2C8 using high-performance liquid chromatography, providing valuable insights for enzymatic studies and drug metabolism (Crespi et al., 2006).

  • Genetic Polymorphisms and Drug Metabolism : Another study highlighted the influence of genetic polymorphisms on the metabolism of paclitaxel and its metabolites, including 6α-hydroxypaclitaxel, offering insights into individual variability in drug response (Fransson et al., 2011).

  • Role in Drug Resistance : Research has indicated that the metabolism of paclitaxel, including the formation of 6α-hydroxypaclitaxel, can be influenced by various factors, potentially contributing to drug resistance in cancer treatments (Bun et al., 2003).

  • In Vitro and In Vivo Antitumor Activity : The antitumor activity of paclitaxel formulations, including its metabolites like 6α-hydroxypaclitaxel, has been studied extensively, offering insights into therapeutic mechanisms and potential enhancements in cancer treatment (Wang et al., 2006).

Safety And Hazards

As a metabolite of the anticancer agent paclitaxel, 6α-Hydroxy Paclitaxel-d5 is not for human or veterinary use . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The development of a new, sensitive, and specific HPLC–MS/MS method for the quantification of paclitaxel and its main metabolite, 6α-hydroxy-paclitaxel, in patients’ plasma, is a significant advancement . This method could be applied to all paclitaxel dosages used in clinical routine, potentially improving the overall benefit-risk ratio of paclitaxel treatment .

properties

CAS RN

1315376-90-9

Product Name

6α-Hydroxy Paclitaxel-d5

Molecular Formula

C47H51NO15

Molecular Weight

874.948

InChI

InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1/i8D,12D,13D,18D,19D

InChI Key

NDCWHEDPSFRTDA-NZSUPHSRSA-N

SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C

synonyms

6α-Hydroxy Taxol-d5; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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